molecular formula C65H101N17O16S B12290240 Bacitracin B2 (Ikai et al.)

Bacitracin B2 (Ikai et al.)

Cat. No.: B12290240
M. Wt: 1408.7 g/mol
InChI Key: CDTJNKFURPZXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry

  • Model Compound for Peptide Synthesis : Bacitracin B2 serves as a model compound for studying peptide synthesis and modification. Researchers utilize it to understand the complexities of nonribosomal peptide synthesis mechanisms.
  • Analytical Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry have been employed to analyze bacitracin and its related substances, enhancing the understanding of its chemical properties and interactions .

Biology

  • Antibiotic Resistance Studies : Bacitracin B2 is instrumental in studying mechanisms of antibiotic resistance in bacteria. Research indicates that understanding how bacteria develop resistance can lead to improved therapeutic strategies .
  • Interactions with Bacterial Cell Walls : The compound is used to investigate interactions between antibiotics and bacterial cell walls, providing insights into how antibiotics can be optimized for better efficacy against resistant strains .

Medicine

  • Topical Antibacterial Agent : Bacitracin B2 is widely used in clinical settings as a topical treatment for infections caused by Gram-positive bacteria. Its effectiveness against skin infections has made it a staple in wound care .
  • Potential Therapeutic Applications : Ongoing research is exploring the potential of Bacitracin B2 in treating more complex infections and its role in combination therapies to enhance the efficacy of existing antibiotics .

Industry

  • Animal Feed Additives : In the agricultural sector, Bacitracin B2 is utilized as an additive in animal feed to promote growth and prevent infections in livestock. Its application helps improve overall animal health and productivity .
  • Industrial Production : The industrial production of Bacitracin B2 typically involves fermentation processes under controlled conditions, optimizing yield while maintaining cost-effectiveness .

Case Studies

Several case studies illustrate the diverse applications of Bacitracin B2:

  • Case Study 1 : A study demonstrated that topical application of Bacitracin B2 significantly reduced infection rates in post-surgical patients compared to control groups, highlighting its effectiveness as a preventative measure .
  • Case Study 2 : Research on livestock showed that incorporating Bacitracin B2 into feed improved growth rates and reduced the incidence of bacterial infections, underscoring its value in veterinary medicine .

Properties

Molecular Formula

C65H101N17O16S

Molecular Weight

1408.7 g/mol

IUPAC Name

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87)

InChI Key

CDTJNKFURPZXMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N

Origin of Product

United States

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